molecular formula C22H24N4O3 B7537049 2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide

2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide

Cat. No. B7537049
M. Wt: 392.5 g/mol
InChI Key: LMBVKXIPDAFJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various enzymes and receptors in the body. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been shown to modulate the activity of various receptors such as the dopamine D2 receptor and the α2-adrenoceptor. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide in lab experiments is its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide. One of the future directions is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the study of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide has been synthesized using different methods. One of the methods involves the reaction of 2-(1,2-benzoxazol-3-yl)acetic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with benzylamine and acetic anhydride to give the final product.

Scientific Research Applications

2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-21(23-15-17-6-2-1-3-7-17)16-25-10-12-26(13-11-25)22(28)14-19-18-8-4-5-9-20(18)29-24-19/h1-9H,10-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVKXIPDAFJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide

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